molecular formula C16H14N2O5 B11609141 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No.: B11609141
M. Wt: 314.29 g/mol
InChI Key: YFUKEEFTECPRLK-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a benzodioxole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the formation of Schiff bases through the condensation of an amine with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a precursor for the synthesis of various complex molecules, including dyes and pharmaceuticals .

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is explored for its potential use as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .

Industry

In industry, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE include:

Uniqueness

What sets (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C16H14N2O5/c1-20-12-5-2-10(3-6-12)15(17)18-23-16(19)11-4-7-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

YFUKEEFTECPRLK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=C(C=C2)OCO3)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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